Chiral Identity: (S,S,R,R)-Orlistat vs. Therapeutically Active Orlistat API Configuration
(S,S,R,R)-Orlistat (CAS 1620409-08-6) is characterized by four defined stereocenters with absolute configuration (2S,1′S,2′R,3′R) and the corresponding InChI Key AHLBNYSZXLDEJQ-FICKONGGSA-N . This stereochemical arrangement is structurally and analytically distinct from the therapeutically active Orlistat API, which possesses the (2S,3S,5S) configuration (CAS 96829-58-2) with a different InChI Key [1]. The difference in stereochemistry ensures that (S,S,R,R)-Orlistat elutes at a distinct retention time in chiral chromatographic systems, enabling its use as a system suitability marker or impurity reference standard in Orlistat pharmaceutical analysis [2].
| Evidence Dimension | Stereochemical configuration and InChI Key |
|---|---|
| Target Compound Data | CAS 1620409-08-6; (2S,1′S,2′R,3′R) or (R,S,R,R) configuration; InChI Key AHLBNYSZXLDEJQ-FICKONGGSA-N; molecular weight 495.745 g/mol |
| Comparator Or Baseline | Orlistat API: CAS 96829-58-2; (2S,3S,5S) configuration; different InChI Key (AHLBNYSZXLDEJQ-UHFFFAOYSA-N per BindingDB for the API configuration) |
| Quantified Difference | Different stereochemical configuration at multiple chiral centers; distinct InChI Key ensures chromatographic separation and unambiguous identification |
| Conditions | Stereochemical determination by Cahn-Ingold-Prelog (CIP) priority rules; chromatographic separation in chiral HPLC or UPLC systems |
Why This Matters
Procuring the correct stereoisomer with documented stereochemical identity is essential for regulatory-compliant impurity profiling and analytical method validation in Orlistat pharmaceutical manufacturing.
- [1] BindingDB BDBM24567. Orlistat (Tetrahydrolipstatin). InChI Key AHLBNYSZXLDEJQ-UHFFFAOYSA-N. View Source
- [2] ChemWhat. (S,S,R,R)-Orlistat CAS#: 111466-62-7. Supplied with detailed characterization data compliant with regulatory guideline. View Source
